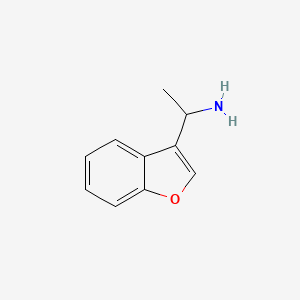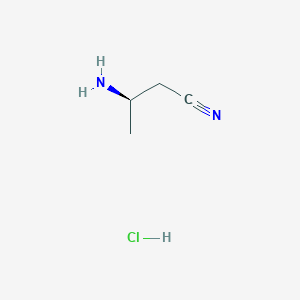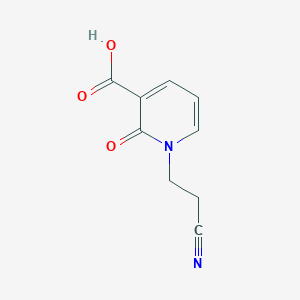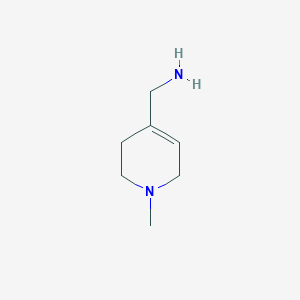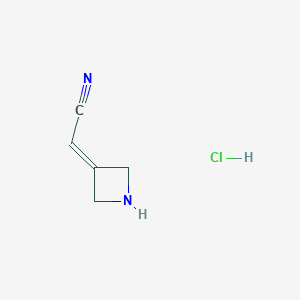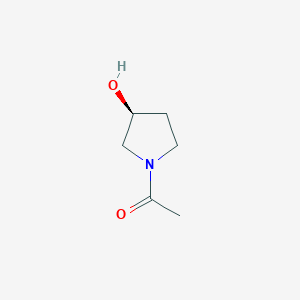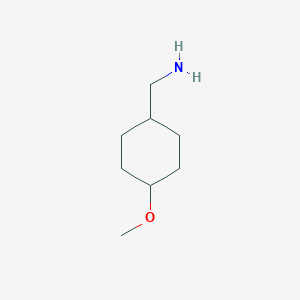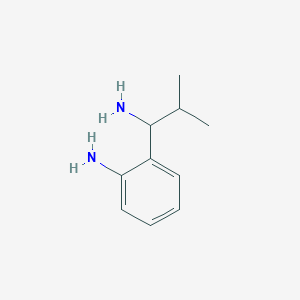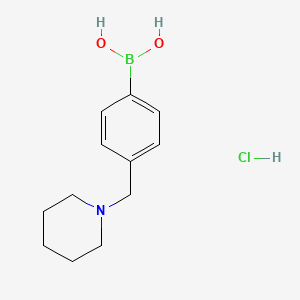
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is C12H18BNO2.ClH . The InChI code is 1S/C12H18BNO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7,15-16H,1-3,8-10H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride include a molecular weight of 255.55 g/mol. The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is involved in the synthesis of various compounds with potential biological activities. For instance, it has been used in the synthesis of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which exhibited moderate to high antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). This indicates its potential application in the development of treatments for bone diseases.
Furthermore, it has been utilized in microwave-assisted syntheses, leading to compounds with antibacterial activity. For example, a study demonstrated the synthesis of piperidine-containing pyrimidine imines and thiazolidinones with appreciable yields and significant antibacterial properties (Ram C.Merugu et al., 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of closely related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized using single crystal X-ray diffraction and computational methods, providing insights into their molecular conformations and potential interactions in biological systems (M. Szafran et al., 2007).
Role in Drug Metabolism Studies
Research involving similar piperidine derivatives has explored their metabolism, identifying the enzymes responsible for their oxidative metabolism. Such studies are crucial for understanding the metabolic pathways of drugs and for the development of compounds with improved pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7,15-16H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJJRQXPDMXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




